

# CCT373566: A Molecular Glue Degrader of BCL6 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT373566 |           |
| Cat. No.:            | B15621687 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor and a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. **CCT373566** has emerged as a potent and orally bioavailable small molecule that functions as a molecular glue to induce the targeted degradation of BCL6. This technical guide provides an in-depth overview of the mechanism of action of **CCT373566**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

#### Introduction to BCL6 and Its Role in Cancer

BCL6 is a POZ-zinc finger transcription factor that is essential for the formation of germinal centers (GCs), a critical process for generating high-affinity antibodies.[1] BCL6 exerts its function by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional repression.[2][3] In normal GC B-cells, BCL6 expression is tightly regulated. However, in several types of non-Hodgkin's lymphoma, particularly DLBCL, chromosomal translocations and mutations lead to the aberrant overexpression of BCL6, contributing to lymphomagenesis by suppressing genes involved in cell cycle control, DNA damage response, and apoptosis.[4]



## CCT373566: A Novel BCL6 Degrader

**CCT373566** is a small molecule that has been identified as a potent degrader of BCL6.[5] Unlike traditional inhibitors that block the function of a protein, **CCT373566** acts as a "molecular glue," inducing the proximity between BCL6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[4] This mechanism of action offers a distinct therapeutic advantage by eliminating the target protein entirely.

A key tool in understanding the specific degradation-inducing activity of **CCT373566** is its stereoisomer, CCT373567. While CCT373567 binds to the BCL6 BTB domain with similar affinity to **CCT373566**, it does not induce degradation, serving as an essential negative control in experimental setups.[1][6]

### **Mechanism of Action**

The degradation of BCL6 by **CCT373566** is a multi-step process that hijacks the cell's natural protein disposal machinery.

- Binding to BCL6: **CCT373566** binds to the BTB domain of BCL6. The BTB domain is crucial for BCL6 homodimerization and interaction with corepressors.[7]
- Induction of BCL6 Polymerization: The binding of **CCT373566** to the BCL6 BTB domain induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments.
- Recruitment of SIAH1 E3 Ligase: These drug-induced BCL6 filaments are then recognized and bound by the SIAH1 E3 ubiquitin ligase.
- Ubiquitination and Proteasomal Degradation: SIAH1 polyubiquitinates BCL6, marking it for recognition and degradation by the 26S proteasome.

This sequence of events leads to the selective and efficient removal of BCL6 from the cell.





Click to download full resolution via product page

Mechanism of CCT373566-induced BCL6 degradation.

# **Quantitative Data**

The potency and efficacy of **CCT373566** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.



**Table 1: In Vitro Binding and Degradation Activity of** 

CCT373566

| Assay Type            | Parameter | Cell Line  | Value  | Reference |
|-----------------------|-----------|------------|--------|-----------|
| TR-FRET               | IC50      | -          | 2.2 nM | [8]       |
| MSD Degrader<br>Assay | DC50      | OCI-Ly1    | 0.7 nM | [6][9]    |
| MSD Degrader<br>Assay | Dmax      | OCI-Ly1    | 92%    | [9]       |
| MSD Degrader<br>Assay | DC50      | Karpas 422 | 1.0 nM | [1]       |
| MSD Degrader<br>Assay | Dmax      | Karpas 422 | 85%    | [1]       |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in

**DLBCL Cell Lines** 

| Cell Line          | GI50 (nM) | Reference |
|--------------------|-----------|-----------|
| нт                 | 8.0       | [1][8]    |
| Karpas 422         | 12.5      | [1]       |
| SU-DHL-4           | 1.4       | [1]       |
| OCI-Ly1            | 2.1       | [1]       |
| OCI-Ly3 (BCL6-low) | 1900      | [1]       |

GI50: Half-maximal growth inhibition.

# **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **CCT373566**.

# BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of CCT373566 to the BCL6 BTB domain.

- Materials:
  - Recombinant His-tagged BCL6 BTB domain
  - Biotinylated corepressor peptide (e.g., from SMRT or BCOR)
  - Terbium-conjugated anti-His antibody (Donor)
  - Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)
  - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
  - CCT373566 and CCT373567 (as a negative control) serially diluted in DMSO
  - 384-well low-volume black plates

#### Procedure:

- Prepare a master mix of His-BCL6 BTB domain and Terbium-anti-His antibody in assay buffer.
- Prepare a master mix of biotinylated corepressor peptide and Streptavidin-d2 in assay buffer.
- Dispense 0.1 μL of serially diluted compounds into the assay plate.
- Add 5 μL of the BCL6/antibody mix to each well.
- Incubate for 15 minutes at room temperature.



- Add 5 μL of the peptide/streptavidin mix to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).
- Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50 value.



Click to download full resolution via product page

TR-FRET assay workflow.

### NanoBRET™ Target Engagement Assay

This assay measures the engagement of CCT373566 with BCL6 in live cells.

- Materials:
  - HEK293T cells
  - Plasmid encoding BCL6-NanoLuc® fusion protein
  - Plasmid encoding HaloTag®-SMRT fusion protein
  - Transfection reagent (e.g., Lipofectamine® 3000)
  - Opti-MEM™ I Reduced Serum Medium
  - HaloTag® NanoBRET™ 618 Ligand



- Nano-Glo® Live Cell Substrate
- CCT373566 and CCT373567 serially diluted in DMSO
- White 96-well assay plates
- Procedure:
  - Co-transfect HEK293T cells with the BCL6-NanoLuc® and HaloTag®-SMRT plasmids.
  - After 24 hours, harvest and resuspend the cells in Opti-MEM™.
  - Seed the cells into the white assay plates.
  - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours at 37°C.
  - Add serially diluted compounds to the wells and incubate for 2 hours at 37°C.
  - Add the Nano-Glo® Live Cell Substrate.
  - Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm) and the acceptor fluorophore emission (~618 nm).
  - Calculate the NanoBRET™ ratio and plot against compound concentration to determine cellular target engagement.

## **Antiproliferation Assay (CellTiter-Glo®)**

This assay determines the effect of **CCT373566** on the viability of DLBCL cell lines.

- Materials:
  - DLBCL cell lines (e.g., HT, Karpas 422, OCI-Ly1)
  - Complete cell culture medium
  - CCT373566 serially diluted in DMSO
  - Opaque-walled 96-well plates



- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Procedure:
  - Seed cells at an appropriate density (e.g., 5,000 cells/well) in the 96-well plates.
  - Allow cells to attach overnight (for adherent cells).
  - Add serially diluted CCT373566 to the wells.
  - Incubate for the desired period (e.g., 72 hours or 14 days for long-term assays).[1]
  - Equilibrate the plate to room temperature for 30 minutes.
  - Add CellTiter-Glo® reagent to each well.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Read the luminescence on a plate reader.
  - Calculate cell viability as a percentage of the DMSO-treated control and plot against compound concentration to determine the GI50 value.

### In Vivo Xenograft Model

This protocol describes a typical in vivo efficacy study in a mouse xenograft model of DLBCL.

- Materials:
  - Female severe combined immunodeficient (SCID) mice
  - DLBCL cell line (e.g., OCI-Ly1 or HT)
  - Matrigel®
  - o CCT373566



Vehicle: 10% DMSO in corn oil[8]

#### Procedure:

- Subcutaneously implant DLBCL cells (e.g., 1 x 10<sup>7</sup> cells in Matrigel®) into the flank of each mouse.
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer CCT373566 (e.g., 50 mg/kg) or vehicle orally, once or twice daily.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BCL6 levels).

#### Conclusion

**CCT373566** represents a promising therapeutic agent for BCL6-dependent malignancies. Its unique mechanism of action as a molecular glue degrader offers a novel approach to targeting this challenging oncoprotein. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate and build upon the understanding of **CCT373566** and the broader class of molecular glue degraders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OUH Protocols [ous-research.no]
- 2. researchgate.net [researchgate.net]



- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. CCT-373566 | CAS#: 2378853-66-6 | degrader of transcriptional repressor BCL6 | InvivoChem [invivochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CCT373566: A Molecular Glue Degrader of BCL6 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621687#cct373566-mechanism-of-action-on-bcl6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com